In Vivo Antitumor Spectrum Distinct from Trabecetedin and Lurbinectedin Despite Comparable In Vitro Potency and DNA Repair Dependency
A direct comparative study evaluated Zalypsis (PM00104), lurbinectedin (PM01183), and trabectedin across identical in vitro and in vivo models. All three compounds exhibited very similar antiproliferative activity, DNA damage induction, and cell cycle perturbation profiles on tumor cell lines . Nucleotide Excision Repair (NER) deficient cells were approximately fourfold more resistant to all three compounds. Cells deficient in homologous recombination (HR) were markedly more sensitive to all three compounds (150-200-fold). However, despite these shared in vitro characteristics, Zalypsis demonstrated a distinctly different spectrum of in vivo antitumor activity compared to lurbinectedin and trabectedin . The study explicitly noted that no relationship whatsoever was found between in vitro cytotoxic potency and in vivo antitumor activity across the three compounds .
| Evidence Dimension | In vivo antitumor activity spectrum |
|---|---|
| Target Compound Data | Distinct spectrum of activity across murine tumors and human xenografts |
| Comparator Or Baseline | Trabectedin and lurbinectedin (similar pattern to each other) |
| Quantified Difference | Qualitative difference in activity spectrum; no correlation between in vitro potency and in vivo efficacy (R=0) |
| Conditions | Murine tumors and human xenograft models; multiple tumor types |
Why This Matters
This demonstrates that Zalypsis possesses unique in vivo pharmacological properties that cannot be predicted from in vitro data, making it a distinct research tool for studying host-mediated antitumor mechanisms and for applications where trabectedin or lurbinectedin show limited in vivo activity.
- [1] Romano M, Frapolli R, Zangarini M, Bello E, Porcu L, Galmarini CM, García-Fernández LF, Cuevas C, Allavena P, Erba E, D'Incalci M. Comparison of in vitro and in vivo biological effects of trabectedin, lurbinectedin (PM01183) and Zalypsis® (PM00104). Int J Cancer. 2013 Nov;133(9):2024-33. View Source
- [2] Romano M, et al. Comparison of in vitro and in vivo biological effects of trabectedin, lurbinectedin (PM01183) and Zalypsis® (PM00104). Int J Cancer. 2013 Nov;133(9):2024-33. View Source
- [3] Romano M, et al. Comparison of in vitro and in vivo biological effects of trabectedin, lurbinectedin (PM01183) and Zalypsis® (PM00104). Int J Cancer. 2013 Nov;133(9):2024-33. Abstract and results. View Source
